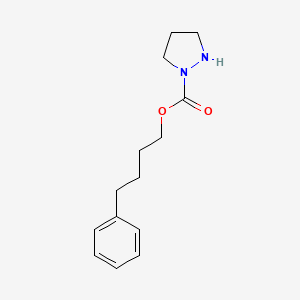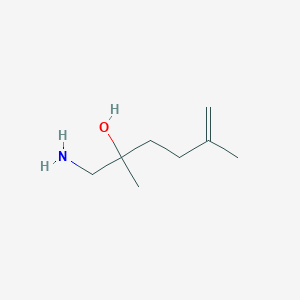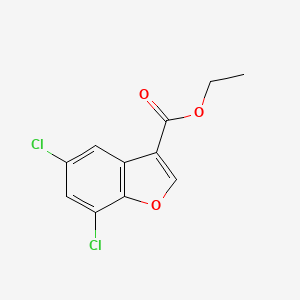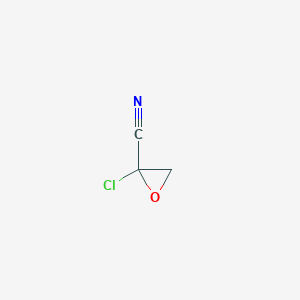
Morpholine, 3-(5-isoxazolylethynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 3-(5-isoxazolylethynyl)- is a compound that combines the structural features of morpholine and isoxazole Morpholine is a six-membered heterocyclic compound containing both amine and ether functionalities, while isoxazole is a five-membered ring containing nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 3-(5-isoxazolylethynyl)- typically involves the coupling of a morpholine derivative with an isoxazole derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
Morpholine, 3-(5-isoxazolylethynyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; solvents like dichloromethane (DCM) or acetonitrile.
Reduction: LiAlH4, NaBH4; solvents like ether or THF.
Substitution: Amines, thiols; solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, Morpholine, 3-(5-isoxazolylethynyl)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development. Researchers investigate its effects on various biological pathways to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, Morpholine, 3-(5-isoxazolylethynyl)- is explored for its potential as a pharmaceutical agent. Its structural features may confer specific pharmacological properties, such as anti-inflammatory or anticancer activity. Clinical studies and preclinical trials are conducted to evaluate its efficacy and safety.
Industry
In industry, this compound is used in the development of advanced materials. Its incorporation into polymers or coatings can enhance their mechanical and chemical properties. Additionally, it may be used as a catalyst or reagent in various industrial processes.
作用機序
The mechanism of action of Morpholine, 3-(5-isoxazolylethynyl)- involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding or π-π interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
- Morpholine, 3-(4-pyridylethynyl)-
- Morpholine, 3-(3-pyridylethynyl)-
- Morpholine, 3-(2-pyridylethynyl)-
Uniqueness
Morpholine, 3-(5-isoxazolylethynyl)- is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds with pyridine rings, the isoxazole ring can offer different electronic and steric effects, influencing the compound’s reactivity and interactions with biological targets.
特性
CAS番号 |
651314-42-0 |
|---|---|
分子式 |
C9H10N2O2 |
分子量 |
178.19 g/mol |
IUPAC名 |
3-[2-(1,2-oxazol-5-yl)ethynyl]morpholine |
InChI |
InChI=1S/C9H10N2O2/c1(2-9-3-4-11-13-9)8-7-12-6-5-10-8/h3-4,8,10H,5-7H2 |
InChIキー |
KWZNPHVOINXGLV-UHFFFAOYSA-N |
正規SMILES |
C1COCC(N1)C#CC2=CC=NO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Methyl-2,3,4,5-tetrahydro-1h-benzo[b]azepin-5-ylamine](/img/structure/B12602410.png)
![6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12602447.png)
![4,4'-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine](/img/structure/B12602449.png)

![3,3'-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole]](/img/structure/B12602458.png)


![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one](/img/structure/B12602488.png)
![5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B12602497.png)

![2-Methyl-3-[(methylcarbamoyl)oxy]propanoic acid](/img/structure/B12602507.png)


![1-[2-(4-phenylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602525.png)
